3-(4-fluorophenyl)-N-3-pyridinylpropanamide
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-3-pyridinylpropanamide is a useful research compound. Its molecular formula is C14H13FN2O and its molecular weight is 244.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.10119120 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Met Kinase Inhibitor Development : Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of these compounds showed complete tumor stasis in a Met-dependent human gastric carcinoma model and was advanced into phase I clinical trials due to its efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Fluorescent pH Sensor : A study by Yang et al. (2013) designed a heteroatom-containing organic fluorophore, which exhibits the effect of intramolecular charge transfer and demonstrates aggregation-induced emission. This fluorophore can work as a fluorescent pH sensor in both solution and solid state and as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Alzheimer's Disease Research : Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe, structurally similar to 3-(4-fluorophenyl)-N-3-pyridinylpropanamide, in conjunction with positron emission tomography for quantifying receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities correlating with worsening clinical symptoms (Kepe et al., 2006).
Cognition-Activating Properties : Butler et al. (1981) found that a series of 3-(aryloxy)pyridines, which include structures related to this compound, possess activity in enhancing retention for passive avoidance learning in mice. This suggested their potential therapeutic properties for the treatment of cognitive disorders (Butler et al., 1981).
Anticancer Agent Synthesis and Evaluation : Alam et al. (2016) designed and synthesized novel compounds, including pyrazole derivatives with structural similarities to this compound, and evaluated them for topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. The study aimed to find potential anticancer agents (Alam et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-pyridin-3-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-3-11(4-7-12)5-8-14(18)17-13-2-1-9-16-10-13/h1-4,6-7,9-10H,5,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRSBOSRUMVURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.